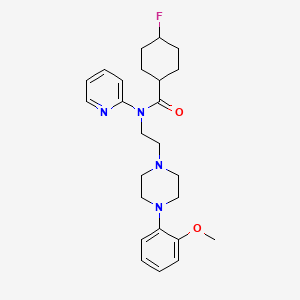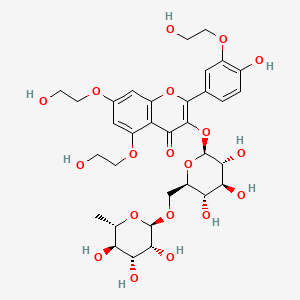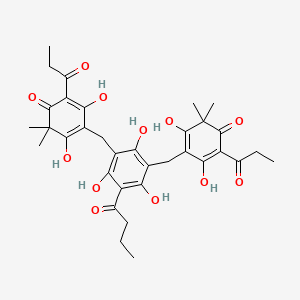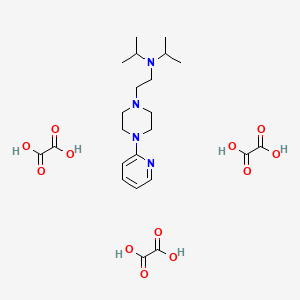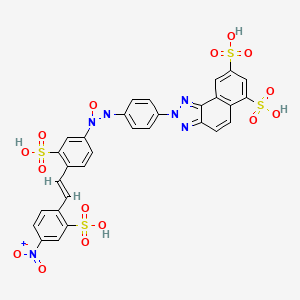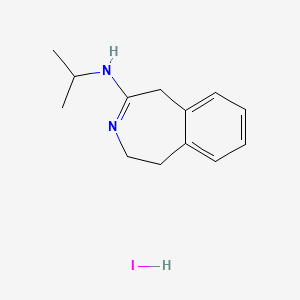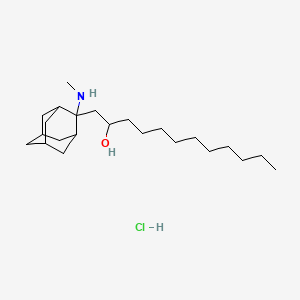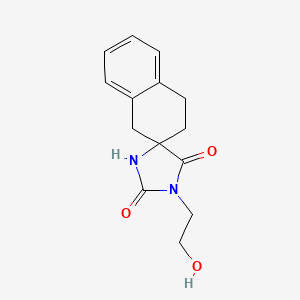
3',4'-Dihydro-1-(2-hydroxyethyl)spiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,4’-Dihydro-1-(2-hydroxyethyl)spiro(imidazolidine-4,2’(1’H)-naphthalene)-2,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes both imidazolidine and naphthalene moieties, suggests it may have interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dihydro-1-(2-hydroxyethyl)spiro(imidazolidine-4,2’(1’H)-naphthalene)-2,5-dione typically involves multi-step organic reactions. Common starting materials might include naphthalene derivatives and imidazolidine precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing cost-effective production techniques.
Análisis De Reacciones Químicas
Types of Reactions
3’,4’-Dihydro-1-(2-hydroxyethyl)spiro(imidazolidine-4,2’(1’H)-naphthalene)-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions could lead to the formation of simpler derivatives.
Substitution: The compound might participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary based on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Investigating its biological activity, such as potential antimicrobial or anticancer properties.
Medicine: Exploring its use as a pharmaceutical intermediate or active ingredient.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other spiro-imidazolidine derivatives or naphthalene-based molecules. Examples could be:
- Spiro(imidazolidine-4,2’-naphthalene) derivatives
- Naphthalene-2,5-dione derivatives
Uniqueness
The uniqueness of 3’,4’-Dihydro-1-(2-hydroxyethyl)spiro(imidazolidine-4,2’(1’H)-naphthalene)-2,5-dione lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
| 111526-26-2 | |
Fórmula molecular |
C14H16N2O3 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
3'-(2-hydroxyethyl)spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C14H16N2O3/c17-8-7-16-12(18)14(15-13(16)19)6-5-10-3-1-2-4-11(10)9-14/h1-4,17H,5-9H2,(H,15,19) |
Clave InChI |
PFMXLIVXAIVNPK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC3=CC=CC=C31)C(=O)N(C(=O)N2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



